molecular formula C13H20Cl2N2 B1281383 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 93428-54-7

3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B1281383
CAS No.: 93428-54-7
M. Wt: 275.21 g/mol
InChI Key: KJUQKNNIOPKKTE-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diazabicyclo[321]octane dihydrochloride is a heterocyclic compound with the molecular formula C13H20Cl2N2 It is a bicyclic amine that features a diazabicyclo[321]octane core structure substituted with a benzyl group

Biochemical Analysis

Biochemical Properties

3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with opioid receptors, influencing their binding affinity and activity . The nature of these interactions often involves binding to specific sites on the enzymes or receptors, leading to either inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin receptors in nematodes, leading to changes in their biological behaviors such as movement and reproduction . In mammalian cells, it can modulate the activity of opioid receptors, thereby influencing pain perception and other physiological responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at receptor sites, leading to changes in receptor conformation and activity. Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activities . These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as pain relief or modulation of neurotransmitter activity. At higher doses, it can lead to toxic or adverse effects, including alterations in cardiac function and potential neurotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the metabolism of neurotransmitters by modulating the activity of enzymes involved in their synthesis and degradation . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the following steps:

    Formation of the Diazabicyclo[3.2.1]octane Core: The core structure can be synthesized through a series of cyclization reactions involving appropriate precursors such as amines and alkenes.

    Benzylation: The introduction of the benzyl group is achieved through a benzylation reaction, where benzyl chloride is reacted with the diazabicyclo[3.2.1]octane core in the presence of a base.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Benzyl chloride, alkyl halides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3,8-Diazabicyclo[3.2.1]octane: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain applications.

    Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Contains a carboxylate group, which may alter its reactivity and solubility.

    3-Benzyl-8-propionyl-3,8-diazabicyclo[3.2.1]octane:

Uniqueness

3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzyl group enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;;/h1-5,12-14H,6-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUQKNNIOPKKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497952
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93428-54-7
Record name 3-Benzyl-3,8-diazabicyclo[3.2.1]octane--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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